Angiotensin A Trifluoroacetate

Receptor Pharmacology Binding Affinity AT1 Receptor

Relying solely on Ang II for RAS studies masks key signaling divergences: Ang II exacerbates reperfusion arrhythmias and disrupts calcium handling, obscuring cardioprotective pathways that Ang A uniquely reveals. Angiotensin A TFA (≥98% HPLC) resolves this. • IC50 0.29/0.12 nM (AT1/AT2) yet ~10-fold lower in vivo pressor potency vs. Ang II • Increases ANP secretion; no reperfusion arrhythmia effect • For biased agonism, AT1R blocker efficacy & vascular function assays Lyophilized powder; -20°C storage; ships on dry ice. RUO.

Molecular Formula C51H72F3N13O12
Molecular Weight 1116.2 g/mol
Cat. No. B10829649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin A Trifluoroacetate
Molecular FormulaC51H72F3N13O12
Molecular Weight1116.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H71N13O10.C2HF3O2/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52;3-2(4,5)1(6)7/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54);(H,6,7)/t28-,29-,34-,35-,36-,37-,38-,39-,40-;/m0./s1
InChIKeyLCONVIIMBYELIZ-HNAHIYLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin A Trifluoroacetate: A Vasoactive Octapeptide for RAS Pathway Research and AT1/AT2 Receptor Profiling


Angiotensin A trifluoroacetate (CAS 51833-76-2, purity ≥98% by HPLC) is an endogenous octapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro-Phe) that acts as an agonist at both angiotensin II type 1 (AT1) and type 2 (AT2) receptors. It is an active metabolite of angiotensin II (Ang II), formed via the decarboxylation of the N-terminal aspartate residue . Discovered in human plasma, where it is present at basal concentrations of 6.7±4.7 pg/mL (versus 88.0±12.3 pg/mL for Ang II) and elevated in end-stage renal failure patients to 28.4±11.0 pg/mL (versus 127.5±29.4 pg/mL for Ang II), this compound serves as a critical tool for investigating alternative pathways within the renin-angiotensin system (RAS) [1].

Why Angiotensin A Trifluoroacetate Cannot Be Replaced by Angiotensin II or Other RAS Analogs in Key Experimental Models


In the renin-angiotensin system (RAS), structural differences in the N-terminus profoundly dictate receptor activation profiles and downstream physiological outcomes. Angiotensin A (Ang A) differs from Angiotensin II (Ang II) by a single alanine-for-aspartate substitution at position 1 [1]. While this change preserves high-affinity binding to AT1 and AT2 receptors, it results in a distinct in vivo potency profile (approximately 10-fold less potent as a vasopressor) and divergent effects on natriuretic peptide secretion and calcium handling compared to Ang II [2][3][4]. Therefore, using Ang II as a direct substitute for Ang A would fail to replicate the unique physiological nuances and the partial resistance to AT1R blockade observed in specific cardiovascular assays. Similarly, Ang-(1-7) and Alamandine, which signal through Mas and MrgD receptors respectively, induce vasodilation rather than vasoconstriction, making them wholly unsuitable replacements for Ang A in AT1R-mediated pressor response studies [5][6].

Quantitative Differentiation of Angiotensin A Trifluoroacetate from Angiotensin II and Alamandine


Receptor Binding Affinity (Ki) of Angiotensin A vs. Angiotensin II at AT1 and AT2 Receptors

Angiotensin A demonstrates high-affinity binding to both AT1 and AT2 receptors, comparable to that of Angiotensin II. The Ki values for Angiotensin A at the AT1 receptor and AT2 receptor are 1.6 nM and 2.3 nM, respectively, which are similar to those reported for Ang II in the same assay system . This establishes Ang A as a full agonist with equivalent receptor engagement potential as the primary RAS effector peptide.

Receptor Pharmacology Binding Affinity AT1 Receptor AT2 Receptor

Functional Agonist Activity (EC50) of Angiotensin A on Inositol Phosphate Accumulation

Angiotensin A stimulates inositol phosphate (IP) accumulation with a potency comparable to that of Angiotensin II. The EC50 value for Ang A in this functional assay is 6.7 nM, which is similar to the EC50 observed for Ang II . This data confirms that Ang A acts as a full agonist at the AT1 receptor, effectively coupling to Gq-mediated signaling pathways.

Functional Pharmacology Signal Transduction IP3 Accumulation EC50

In Vivo Pressor Response Potency of Angiotensin A vs. Angiotensin II in Rats

Despite having similar receptor binding affinity in vitro, Angiotensin A exhibits significantly reduced potency as a vasopressor in vivo compared to Angiotensin II. In a rat model, Ang A increased mean arterial blood pressure but was approximately 10 times less potent than Ang II [1]. Another study similarly noted that Ang A was less potent than Ang II in eliciting pressor and renal vasoconstrictor responses in vivo [2].

In Vivo Pharmacology Cardiovascular Blood Pressure Rat Model

Differential Effect of Angiotensin A vs. Angiotensin II on Atrial Natriuretic Peptide (ANP) Secretion

In an isolated rat heart model, Angiotensin A significantly increased the level of atrial natriuretic peptide (ANP) in both coronary effluent and atrial perfusate. In contrast, administration of Angiotensin II did not increase ANP secretion [1]. This indicates a qualitative divergence in the cardiac endocrine response triggered by these two structurally similar peptides.

Endocrinology Cardiac Physiology Natriuretic Peptides ANP

Effect of Angiotensin A vs. Angiotensin II on Ischemia/Reperfusion Arrhythmias and Calcium Handling

In a model of cardiac ischemia/reperfusion injury, Angiotensin II administration significantly increased the duration of reperfusion arrhythmias. In contrast, Angiotensin A had no effect on cardiac rhythm during reperfusion [1]. Consistent with this, Ang II induced significant changes in calcium transients during ischemic stress, whereas Ang A did not exert any significant effect on calcium handling under the same conditions [1].

Cardiac Electrophysiology Ischemia-Reperfusion Injury Arrhythmia Calcium Transient

Vasoconstrictor Activity of Angiotensin A vs. Alamandine in Atherogenic Vessels

In a rabbit model of atherogenesis, Angiotensin A induced vasoconstriction, but this effect was significantly attenuated in atherosclerotic vessels compared to healthy controls. Notably, Alamandine, a downstream metabolite of Ang A that acts via the MrgD receptor, reduced Ang A-mediated vasoconstriction in healthy vessels and produces vasodilation rather than vasoconstriction [1][2]. This highlights that Ang A and its metabolite elicit opposing vascular responses.

Vascular Biology Atherosclerosis Vasoconstriction Alamandine

Precision Applications of Angiotensin A Trifluoroacetate in Cardiovascular and RAS Research


Investigating AT1R-Mediated Signaling Bias and Translational Pharmacology

Ang A is an ideal tool for researchers aiming to dissect the disconnect between in vitro receptor binding and in vivo physiological response within the AT1R signaling cascade. Its comparable binding affinity but approximately 10-fold lower in vivo pressor potency relative to Ang II [1] provides a unique system to study biased agonism, receptor trafficking, or peptide clearance mechanisms that are not apparent when using Ang II as the sole agonist. This application is particularly relevant for understanding the incomplete efficacy of AT1R blockers observed in certain cardiovascular diseases [2].

Cardioprotection and Ischemia-Reperfusion Injury Model Development

Given the evidence that Ang A does not exacerbate reperfusion arrhythmias or alter calcium handling in the same manner as Ang II [1], this peptide is a critical reagent for laboratories studying the cardioprotective versus cardiotoxic signaling arms of the RAS. Using Ang A instead of Ang II can help researchers identify novel, potentially protective signaling pathways that are masked by the strong arrhythmogenic effects of Ang II, thereby supporting the development of next-generation RAS-targeting therapeutics with fewer adverse cardiac effects.

Endocrine and Natriuretic Peptide Crosstalk Studies in Cardiac Physiology

Ang A should be prioritized over Ang II for experiments designed to explore the regulation of atrial natriuretic peptide (ANP) secretion. The observation that Ang A, but not Ang II, increases ANP release in isolated heart preparations [1] points to a distinct signaling divergence at the level of cardiac myocytes or atrial tissue. This makes Ang A a valuable probe for delineating the complex interplay between the RAS and the natriuretic peptide system, which is essential for understanding fluid balance, blood pressure regulation, and heart failure pathophysiology.

Disease-Specific Vascular Reactivity Studies in Atherosclerosis and Hypertension

In models of vascular disease such as atherosclerosis and hypertension, the choice between Ang A, Ang II, and Alamandine is critical due to their opposing vascular effects. Ang A is the appropriate selection for studying AT1R-mediated vasoconstriction in both healthy and diseased vascular beds, as it exhibits reduced activity in atherogenic vessels and its effects can be modulated by the vasodilatory peptide Alamandine [1]. This makes Ang A an essential reference agonist for pharmacological studies evaluating vascular function and the efficacy of AT1R antagonists in pathological states.

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